Predicted Lipophilicity Advantage over 4-Fluorobenzyl Analog (CAS 2640957-57-7)
The substitution of a 4-fluorophenyl group (CAS 2640957-57-7) with a 4-trifluoromethylphenyl group is predicted to markedly increase lipophilicity, a key determinant of passive membrane permeability and CNS penetration. Using consensus logP (cLogP) derived from the PubChem molecular property calculator, the 4-CF₃ derivative yields a cLogP of approximately 2.8, compared to approximately 2.2 for the 4-F analog [1]. This difference of ~0.6 log units suggests a roughly 4-fold increase in octanol-water partition coefficient, which may translate into superior blood-brain barrier permeability in central nervous system (CNS) drug discovery contexts.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 (PubChem predicted) |
| Comparator Or Baseline | 4-[(4-Fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine, cLogP ≈ 2.2 (PubChem predicted) |
| Quantified Difference | ΔcLogP ≈ +0.6; approximately 4-fold higher predicted partition coefficient |
| Conditions | Consensus in silico prediction (ALOGPS/MLogP/XLOGP3); no experimental logP determined |
Why This Matters
A higher predicted lipophilicity directly informs selection for CNS-targeted or intracellular-target projects where passive membrane diffusion is rate-limiting.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 66691294. Accessed 2026-04-30. View Source
